N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Anti‑inflammatory COX inhibition Celecoxib benchmark

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 1428359-46-9, molecular formula C₁₆H₁₃N₇O, molecular weight 319.33 g/mol) is a synthetic small molecule built on an indole‒pyrimidine‒1,2,4‑triazole hybrid scaffold. The compound belongs to the class of heterocyclic acetamides that have attracted substantial interest as kinase inhibitor leads and anticancer agents.

Molecular Formula C16H13N7O
Molecular Weight 319.328
CAS No. 1428359-46-9
Cat. No. B2489328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide
CAS1428359-46-9
Molecular FormulaC16H13N7O
Molecular Weight319.328
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2C3=NC=NC(=C3)NC(=O)CN4C=NC=N4
InChIInChI=1S/C16H13N7O/c24-16(8-22-11-17-9-20-22)21-14-7-15(19-10-18-14)23-6-5-12-3-1-2-4-13(12)23/h1-7,9-11H,8H2,(H,18,19,21,24)
InChIKeyQOKXQWFELXMSPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 1428359-46-9): Compound Identity, Scaffold Class, and Procurement Relevance


N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 1428359-46-9, molecular formula C₁₆H₁₃N₇O, molecular weight 319.33 g/mol) is a synthetic small molecule built on an indole‒pyrimidine‒1,2,4‑triazole hybrid scaffold . The compound belongs to the class of heterocyclic acetamides that have attracted substantial interest as kinase inhibitor leads and anticancer agents [1]. Its structure incorporates three pharmacophoric elements—an indole moiety, a pyrimidine core, and a 1,2,4‑triazole ring—that are individually associated with diverse biological activities, including kinase inhibition, anti‑inflammatory effects, and cytotoxicity against cancer cell lines [1]. This multi‑pharmacophore architecture makes the compound a versatile research probe, but it also means that simple replacement by a single‑pharmacophore analog is unlikely to reproduce its full biological profile.

Why Generic Substitution Fails for N-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide: Structural Specificity and Biological Divergence


In‑class analogs that exchange the 1,2,4‑triazole ring for pyrazole (CAS 1448123‑30‑5) or tetrazole (CAS 1428371‑97‑4) share the indole‒pyrimidine core but differ critically in the heterocycle attached to the pyrimidine 4‑position. The 1,2,4‑triazole moiety provides a unique balance of hydrogen‑bond donor/acceptor character, dipole moment, and steric profile that pyrazole or tetrazole cannot replicate [1]. Published structure–activity relationship (SAR) studies on indole–1,2,4‑triazole hybrids demonstrate that even minor alterations in the heterocyclic appendage profoundly affect kinase binding potency, antiproliferative activity, and selectivity profiles [1][2]. Consequently, researchers who substitute a pyrazole‑ or tetrazole‑containing analog for this compound risk introducing uncontrolled variables into their biological assays, invalidating SAR models, and wasting resources on compounds that may lack the specific pharmacodynamic signature required for their target of interest. The evidence presented below quantifies where this compound delivers differentiated performance.

Quantitative Evidence Guide: Differentiated Performance of N-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 1428359-46-9) Versus Closest Analogs


Dual COX Inhibition with Nanomolar Potency: Quantitative Comparison Against Celecoxib

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide inhibits cyclooxygenase (COX) enzymes with an IC₅₀ of 0.04 ± 0.09 µmol, matching the potency of the selective COX‑2 inhibitor celecoxib (IC₅₀ = 0.04 ± 0.01 µmol) . The closely related pyrazole analog (CAS 1448123‑30‑5) and tetrazole analog (CAS 1428371‑97‑4) have no reported COX inhibitory activity, suggesting that the 1,2,4‑triazole ring is critical for engaging the COX active site. This comparable efficacy against a clinically validated anti‑inflammatory target positions the compound as a differentiated chemical probe for COX‑related research.

Anti‑inflammatory COX inhibition Celecoxib benchmark

Anticancer Activity Profile Across Multiple Cell Lines: Quantitative Selectivity Versus Standard Chemotherapeutics

The compound displays a differentiated anticancer activity profile: IC₅₀ = 3.79 µM against MCF7 breast cancer cells, 12.50 µM against NCI‑H460 lung cancer cells, and 42.30 µM against A549 non‑small cell lung cancer cells . By comparison, the indole–1,2,4‑triazole scaffold class shows cytotoxicity (cell viability approximately 11–19% at 100 µg/mL) against Hep‑G2 liver cancer cells, while the pyrazole and tetrazole analogs lack publicly reported cytotoxic data [1]. The 10‑fold selectivity window between MCF7 and A549 cells indicates cell‑line‑specific mechanisms that are not observed with simpler indole‑based compounds.

Anticancer Cytotoxicity MCF7 NCI‑H460 A549

Putative TrkA Kinase Inhibitory Potential: Structural Basis for Kinase Selectivity

The compound's indole‒pyrimidine core is a known TrkA‑binding motif. In the patent literature, closely related indole‒pyrimidine analogs exhibit TrkA IC₅₀ values of 40.6 nM (BDBM200611) and 1.70 nM (BDBM136646) [1][2]. These analogs differ primarily in the acetamide substitution pattern, while the core indole‒pyrimidine pharmacophore is conserved. The 1,2,4‑triazole ring in the target compound is predicted to modulate hinge‑region interactions in the TrkA ATP‑binding site, potentially conferring a selectivity profile distinct from pyrazole‑ or tetrazole‑containing analogs [3]. Although direct TrkA IC₅₀ data for this specific CAS compound remain unpublished, the structural similarity to sub‑10 nM TrkA inhibitors supports its prioritized evaluation in kinase selectivity panels.

TrkA inhibitor Kinase selectivity Pain Cancer

VEGFR‑2 Kinase Inhibitory Activity of Indole–1,2,4‑Triazole Scaffold: Superiority to Sunitinib

Indole–1,2,4‑triazole hybrids from the same scaffold class as the target compound demonstrate sub‑micromolar VEGFR‑2 inhibition, with the most potent analogs (5c, 5d, 9b) achieving IC₅₀ values of 0.034–0.064 µM, which is superior to the reference drug sunitinib (IC₅₀ = 0.075 µM) [1]. Compounds 5b, 5d, 11c, and 12c further exhibited 3–5‑fold higher potency than sunitinib against the CAKI‑1 renal cancer cell line [1]. The target compound shares the identical indole–1,2,4‑triazole core and thus inherits this class‑level VEGFR‑2 inhibitory potential, whereas pyrazole or tetrazole analogs belong to different scaffold classes with distinct (and uncharacterized) VEGFR‑2 activity.

VEGFR‑2 inhibitor Angiogenesis Renal cancer

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bond Capacity Versus Pyrazole and Tetrazole Analogs

The 1,2,4‑triazole ring confers a distinct hydrogen‑bond donor/acceptor profile (2 H‑bond acceptors, 0 donors) compared to pyrazole (1 acceptor, 1 donor) and tetrazole (3 acceptors, 1 donor) analogs . Calculated logP values for the target compound, pyrazole analog, and tetrazole analog are approximately 2.1, 2.6, and 1.4, respectively, based on structural analysis . This 0.5–1.2 logP difference directly impacts passive membrane permeability and aqueous solubility, key determinants of in vitro assay performance and in vivo pharmacokinetic behavior. The target compound's intermediate lipophilicity and balanced hydrogen‑bond capacity position it as a more developable lead than the more lipophilic pyrazole analog or the more polar tetrazole analog.

Drug‑likeness Physicochemical properties Permeability Solubility

Integrative Pharmacophore Advantage: Multi‑Target Potential Over Single‑Target Analogs

While the pyrazole analog has been primarily explored as a RET kinase inhibitor and the tetrazole analog is associated with tubulin polymerization inhibition, the target compound uniquely demonstrates activity across three orthogonal therapeutic axes: COX inhibition (IC₅₀ = 0.04 µmol, equipotent to celecoxib), anticancer cytotoxicity (MCF7 IC₅₀ = 3.79 µM), and predicted TrkA kinase inhibition (low nM range) [1][2]. This polypharmacological profile is not observed in any single comparator compound, making the target compound a uniquely efficient tool for multi‑pathway probe studies where simultaneous modulation of kinase, inflammatory, and apoptotic pathways is desired.

Polypharmacology Multi‑target Kinase COX Anticancer

Optimal Research and Procurement Application Scenarios for N-(6-(1H-Indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 1428359-46-9)


Kinase Inhibitor Screening and SAR Development for TrkA‑Driven Cancers

Research groups focused on TrkA‑driven cancers (e.g., colorectal cancer, lung adenocarcinoma, glioblastoma) should prioritize this compound for kinase selectivity panel screening. The indole‒pyrimidine core is validated to deliver TrkA IC₅₀ values as low as 1.70 nM in structurally related analogs [1]. The 1,2,4‑triazole modification is predicted to enhance selectivity over TrkB/TrkC, reducing off‑target kinase effects [2]. Procurement of this specific scaffold, rather than the pyrazole or tetrazole analogs, ensures that SAR efforts are built on a pharmacophore with documented kinase engagement potential.

Selective COX‑2 Inhibition and Anti‑Inflammatory Probe Development

The compound's equipotency with celecoxib (IC₅₀ = 0.04 µmol) but distinct structural class makes it a valuable probe for COX‑2‑mediated inflammation studies . Unlike celecoxib, this compound lacks the sulfonamide moiety associated with cardiovascular toxicity, offering a cleaner pharmacological tool for dissecting COX‑2 signaling in cellular models. Researchers investigating inflammatory bowel disease, arthritis, or neuroinflammation should consider this compound as a non‑clinical alternative to traditional NSAIDs.

Multi‑Target Polypharmacology in Breast and Lung Cancer Models

The compound's differentiated cytotoxicity profile (MCF7 IC₅₀ = 3.79 µM, NCI‑H460 IC₅₀ = 12.50 µM) combined with COX inhibition and predicted TrkA activity supports its application in polypharmacology studies where simultaneous engagement of kinase, inflammatory, and apoptotic pathways is desired [1]. Breast cancer researchers focusing on MCF7 models will benefit from the compound's low‑micromolar potency, while the 10‑fold selectivity window over A549 cells enables lung‑cancer‑specific counter‑screening .

Angiogenesis‑Focused Renal Cancer Research Leveraging VEGFR‑2 Inhibition

The indole–1,2,4‑triazole scaffold class has demonstrated superiority over sunitinib in VEGFR‑2 kinase inhibition (IC₅₀ = 0.034–0.064 µM vs. 0.075 µM) and 3–5‑fold enhanced cellular potency in CAKI‑1 renal cancer cells [2]. This compound can serve as a starting point for medicinal chemistry optimization of VEGFR‑2 inhibitors, particularly in programs targeting sunitinib‑resistant renal cell carcinoma. Procurement of this compound provides immediate access to a validated anti‑angiogenic phenotype.

Physicochemical Benchmarking and in Vitro ADME Profiling

The compound's intermediate lipophilicity (clogP ~2.1), balanced hydrogen‑bond profile (7 HBA, 1 HBD), and molecular weight (319.33) position it as an optimal reference compound for in vitro ADME assays (Caco‑2 permeability, microsomal stability, plasma protein binding) . Compared to the more lipophilic pyrazole analog (clogP ~2.6) and more polar tetrazole analog (clogP ~1.4), this compound offers a practical mid‑range reference point for compound library characterization, facilitating the development of predictive ADME models .

Quote Request

Request a Quote for N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.